molecular formula C14H19N3 B7555171 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline

Cat. No. B7555171
M. Wt: 229.32 g/mol
InChI Key: MCFNMGFFVGZYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as TMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMI is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is not fully understood, but it is believed to involve the formation of metal complexes with 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline as a ligand. These metal complexes can then interact with various biological molecules, leading to changes in their structure and function. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to interact with DNA, RNA, and proteins, and its binding affinity can be modulated by changing the metal ion present in the complex.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been explored for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is its versatility. It can be synthesized using different methods and can be used for a wide range of applications. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is also relatively easy to handle and has good stability under normal laboratory conditions. However, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be toxic and should be handled with care. Additionally, the synthesis of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be challenging, and the purity of the final product can be affected by various factors.

Future Directions

There are several future directions for the research on 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. Another direction is the exploration of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline's potential applications in the fields of catalysis, organic electronics, and biomedical imaging. Additionally, the mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline needs to be further elucidated, and its potential toxicity needs to be thoroughly investigated.
Conclusion
In conclusion, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a promising compound that warrants further research to fully explore its potential.

Synthesis Methods

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be synthesized using different methods, including the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a catalyst or the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a base. The latter method is more efficient and yields higher purity products. The synthesis of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is an important step towards its applications in scientific research.

Scientific Research Applications

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been used as a precursor for the synthesis of various organic compounds, including polymers and dendrimers. Additionally, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been explored for its potential applications in the fields of catalysis, organic electronics, and biomedical imaging.

properties

IUPAC Name

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-7-11(2)14(12(3)8-10)16-9-13-15-5-6-17(13)4/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFNMGFFVGZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline

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